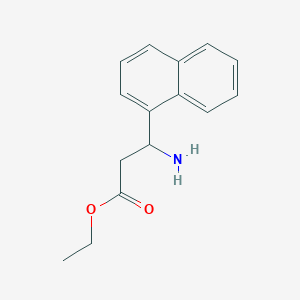

Ethyl 3-amino-3-(naphthalen-1-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-naphthalen-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQPDEDCVQCATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Michael Addition with Trifluoromethanesulfonic Acid

A patented method for analogous compounds employs trifluoromethanesulfonic acid (TfOH) as a catalyst. In a nitrogen atmosphere, 1-naphthylamine and ethyl acrylate are heated at 120–160°C in anhydrous ethanol for 16–20 hours. Post-reaction, the mixture is washed with petroleum ether and recrystallized from ethyl acetate/petroleum ether (5:1), yielding ~80% product. Key advantages include:

Base-Mediated Michael Addition

Alternative protocols use potassium carbonate (K₂CO₃) as a base. For example, heating 1-naphthylamine with ethyl acrylate at 100°C for 10 hours in dimethylformamide (DMF) affords the β-amino ester, though yields are lower (~65%) due to competing side reactions. This method avoids strong acids but requires rigorous drying to prevent hydrolysis of the ester group.

Esterification of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Esterification of the corresponding carboxylic acid with ethanol offers a two-step pathway.

Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

The acid precursor is synthesized via hydrolysis of nitriles or Strecker synthesis. For instance, treating 3-cyano-3-(naphthalen-1-yl)propanoic acid with hydrochloric acid (HCl) in refluxing ethanol yields the amino acid.

Acid-Catalyzed Esterification

The amino acid is esterified using ethanol and concentrated H₂SO₄ (Fischer esterification). Conditions include refluxing for 12–24 hours, achieving ~70% yield. Challenges include:

- Racemization : The chiral center at C3 may epimerize under acidic conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often required.

Reductive Amination of β-Keto Esters

Reductive amination provides stereochemical control, critical for enantiomerically pure products.

Ketone Formation and Reduction

Ethyl 3-oxo-3-(naphthalen-1-yl)propanoate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 24 hours, yielding the β-amino ester in ~60% yield.

Asymmetric Variants

Chiral catalysts like (R)-BINAP-ruthenium complexes enable enantioselective reduction, achieving up to 90% enantiomeric excess (ee). However, this method is cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methods

Key Findings :

- Catalytic Michael addition offers the best balance of yield and scalability.

- Reductive amination is preferable for chiral synthesis but requires expensive catalysts.

- Esterification routes are limited by racemization and intermediate purification steps.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates in Michael additions but may increase ester hydrolysis. Non-polar solvents (toluene) suppress side reactions but require higher temperatures.

Catalyst Screening

Lewis acids like zinc chloride (ZnCl₂) have been tested but show lower efficiency compared to TfOH. Biocatalysts (lipases) are unexplored for this substrate but could enable greener synthesis.

Industrial Considerations

Cost Analysis

- Raw materials : 1-Naphthylamine ($120/kg) and ethyl acrylate ($15/kg) make catalytic Michael addition economically viable.

- Waste management : TfOH necessitates neutralization with bases, generating sulfate byproducts.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination of α,β-unsaturated esters is a nascent area. Preliminary studies on analogous substrates show 50–60% yields under mild conditions, avoiding high temperatures.

Flow Chemistry

Continuous-flow reactors minimize thermal degradation. A patent application describes a microreactor system for ethyl 3-amino-3-arylpropanoates, achieving 85% yield in 30 minutes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones or carboxylic acids, while reduction can produce naphthalen-1-yl alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential biological activities, particularly in modulating biochemical pathways. Research indicates that Ethyl 3-amino-3-(naphthalen-1-yl)propanoate may function as an inhibitor or activator of specific enzymes or receptors, influencing various cellular processes. Ongoing studies aim to elucidate its mechanism of action and therapeutic potential, especially concerning diseases where targeted modulation of biological pathways is beneficial.

Case Studies

- Biochemical Assays : this compound has been utilized in biochemical assays to probe interactions with specific biological targets. These studies focus on its binding affinity and activity against enzymes involved in metabolic pathways, which could lead to the development of novel therapeutic agents.

- Drug Development : Researchers are investigating the compound's efficacy in drug discovery programs aimed at developing treatments for conditions such as cancer and neurodegenerative diseases. Its structural similarity to known bioactive compounds enhances its potential as a lead compound for further modifications.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate. Its ability to undergo various chemical reactions makes it suitable for synthesizing more complex molecules.

Synthesis Pathways

The synthesis typically involves:

- Formation of the Amino Acid Derivative : The initial step often includes the reaction of naphthalene derivatives with appropriate reagents to form the amino acid structure.

- Functionalization : Subsequent reactions can introduce various functional groups, enhancing the compound's reactivity and potential applications.

Coordination Chemistry

This compound can also act as a ligand in coordination chemistry. Its ability to coordinate with metal ions opens avenues for developing metal-organic frameworks (MOFs) and catalysts for various chemical reactions.

Applications in Catalysis

The compound's coordination properties can be exploited in catalyzing reactions such as:

- Cross-coupling reactions

- Asymmetric synthesis

These applications are critical in developing sustainable chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Structural Comparison of Ethyl 3-Amino-3-(Naphthalen-1-yl)Propanoate and Analogues

The compound’s structural uniqueness lies in the naphthalen-1-yl group and the amino substituent at the β-position. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Amino group position (α vs. β) significantly impacts molecular conformation and interaction with biological targets. β-amino derivatives are more common in drug discovery due to favorable steric alignment .

a. Drug Discovery :

- αv Integrin Antagonists: Ethyl 3-amino-3-phenylpropanoate derivatives exhibit potent αvβ6 integrin inhibition, with optimized physicochemical properties for oral bioavailability . The naphthalene analog’s larger aryl group may enhance target binding affinity but requires solubility optimization.

- Building Blocks: Amino esters like ethyl 2-amino-3-(naphthalen-1-yl)propanoate are intermediates for synthesizing triazoles, peptidomimetics, and heterocyclic compounds .

b. Specialty Chemicals: Naphthalene-containing amino esters are utilized in fragrance and polymer industries, leveraging their aromatic stability .

Physicochemical Properties and Bioactivity

- Lipophilicity : The naphthalen-1-yl group increases logP compared to phenyl analogs (estimated logP ~3.5 vs. ~2.0), impacting blood-brain barrier permeability .

- Solubility : Aqueous solubility decreases with larger aryl groups; phenyl derivatives exhibit better solubility (~10 mg/mL) than naphthalene analogs (<1 mg/mL) .

- Bioactivity: β-amino esters with aryl groups show higher integrin antagonism (IC₅₀ < 100 nM) compared to α-amino isomers, highlighting the importance of substituent positioning .

Biological Activity

Ethyl 3-amino-3-(naphthalen-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a naphthalene moiety attached to an amino acid derivative. The molecular formula is with a molecular weight of approximately 199.27 g/mol. The unique structural arrangement allows for distinct chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways .

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, it has been observed to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-amino-3-(4-methoxynaphthalen-1-yl)propanoate | C_{13}H_{15}N | Exhibits enhanced solubility and biological activity due to methoxy substitution |

| Mthis compound | C_{12}H_{13}N | Shows different reactivity patterns due to methyl group substitution |

| Ethyl 2-amino-3-(naphthalen-2-yl)propanoate | C_{13}H_{15}N | Variation in naphthalene substitution affects biological activity and reactivity |

This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity and therapeutic potential.

Case Study 1: Anticancer Activity

In one study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM. Further mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity. The study concluded that this compound could serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.